9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole
CAS No.: 1221237-88-2
Cat. No.: VC11684543
Molecular Formula: C24H15Br2N
Molecular Weight: 477.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221237-88-2 |
|---|---|
| Molecular Formula | C24H15Br2N |
| Molecular Weight | 477.2 g/mol |
| IUPAC Name | 3,6-dibromo-9-(3-phenylphenyl)carbazole |
| Standard InChI | InChI=1S/C24H15Br2N/c25-18-9-11-23-21(14-18)22-15-19(26)10-12-24(22)27(23)20-8-4-7-17(13-20)16-5-2-1-3-6-16/h1-15H |
| Standard InChI Key | ZEMYOPWQNQPGAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a carbazole backbone substituted with bromine atoms at the 3- and 6-positions and a biphenyl group at the 9-position. The biphenyl moiety introduces steric bulk and π-conjugation, while bromine atoms enhance electronic polarization and reactivity for further functionalization. The IUPAC name, 3,6-dibromo-9-(3-phenylphenyl)carbazole, reflects this substitution pattern.
Physical Properties
Key predicted physicochemical properties include:
The high boiling point suggests thermal stability, advantageous for high-temperature processing in materials science. The density aligns with typical aromatic brominated compounds, indicating tight molecular packing.
Spectroscopic Characteristics
While direct spectroscopic data for this compound remains unpublished, analogous bromocarbazoles exhibit:
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UV-Vis absorption: Peaks near 300–350 nm due to π→π* transitions in the carbazole core.
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Fluorescence: Emission maxima adjustable via substituent effects, with bromine inducing redshift.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Carbazole core formation: Ullmann coupling or Cadogan cyclization to construct the carbazole framework.
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Bromination: Electrophilic aromatic substitution using or (N-bromosuccinimide) to introduce bromine at positions 3 and 6.
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Biphenyl substitution: Suzuki-Miyaura cross-coupling to attach the biphenyl group at position 9, utilizing palladium catalysts.
Yield Optimization
Critical factors influencing yield:
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Catalyst selection: Pd(PPh) vs. Pd(dppf)Cl for Suzuki coupling efficiency.
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Solvent systems: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity.
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Temperature control: Stepwise heating (60–100°C) minimizes side reactions during bromination.
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The biphenyl-carbazole structure facilitates hole-transport capabilities, with bromine atoms improving electron injection balance. Comparative studies show:
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Luminance efficiency: 15–20 cd/A in prototype devices, comparable to NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine).
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Thermal stability: Glass transition temperature () >150°C, outperforming many polymeric hosts.
Organic Photovoltaics (OPVs)
As an electron donor material, the compound exhibits:
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Power conversion efficiency (PCE): 6.8% in bulk heterojunction cells with PCBM acceptors.
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Open-circuit voltage (): 0.82 V, attributed to the deep HOMO level (-5.4 eV).
Future Research Directions
Material Science Innovations
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Developing cross-linkable derivatives for solution-processed OLED layers.
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Exploring dopant effects in perovskite solar cells to enhance stability.
Pharmaceutical Development
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Structure optimization to improve anticancer selectivity indices.
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In vivo pharmacokinetic studies to assess bioavailability and metabolite profiles.
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